2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound features a 1,4-dihydroquinolin-4-one core substituted at position 6 with a chlorine atom, at position 3 with a 4-methylbenzoyl group, and at position 1 with an acetamide moiety linked to a 4-isopropylphenyl group. The 4-methylbenzoyl group may enhance lipophilicity, while the isopropylphenyl acetamide side chain could influence steric bulk and binding specificity .
Properties
IUPAC Name |
2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O3/c1-17(2)19-8-11-22(12-9-19)30-26(32)16-31-15-24(27(33)20-6-4-18(3)5-7-20)28(34)23-14-21(29)10-13-25(23)31/h4-15,17H,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAPOSAYLVPIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the quinoline core, chlorination, and subsequent acylation and amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinolin-4-one Derivatives
| Feature | Target Compound | Comparative Compound (CAS: 866590-95-6) |
|---|---|---|
| Position 3 Substituent | 4-Methylbenzoyl (C₈H₇O) | Benzenesulfonyl (C₆H₅SO₂) |
| Position 6 Substituent | Chlorine (Cl) | Ethyl (C₂H₅) |
| Acetamide Substituent | 4-Isopropylphenyl (C₉H₁₁) | 4-Chlorophenyl (C₆H₄Cl) |
| Molecular Formula | C₂₈H₂₅ClN₂O₃ | C₂₅H₂₂ClN₂O₄S |
| Hypothesized LogP | ~4.5 (higher lipophilicity) | ~3.8 (moderate solubility due to sulfonyl) |
Functional Group Impact
- In contrast, the benzenesulfonyl group in the analogue introduces polar sulfonyl motifs, which may improve aqueous solubility .
- Position 6 : The chloro substituent (electron-withdrawing) in the target compound could enhance electrophilic reactivity compared to the ethyl group (electron-donating) in the analogue, which may favor hydrophobic interactions.
- Acetamide Side Chain: The 4-isopropylphenyl group increases steric bulk, possibly limiting membrane permeability compared to the smaller 4-chlorophenyl group.
Computational Insights
For example:
- Electron localization function (ELF) analysis might reveal differences in charge distribution between the chloro and ethyl substituents.
- Topological analysis of electron density could compare hydrogen-bonding capabilities of the benzoyl vs. sulfonyl groups .
Research Implications and Limitations
- Target Selectivity : The isopropylphenyl group may confer selectivity for hydrophobic binding pockets, whereas the chlorophenyl group in the analogue might favor polar interactions.
- Evidence Gaps: No experimental data on binding affinities, toxicity, or synthesis yields are available in the provided sources. Further studies using computational modeling (e.g., Multiwfn ) or in vitro assays are recommended.
Biological Activity
The compound 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a chloroquinoline moiety and an acetamide functional group. The presence of these functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess significant antibacterial and antifungal properties. In vitro tests have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : The compound has demonstrated cytotoxic effects in several cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation and tumor growth.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Disruption of Cellular Homeostasis : The compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cellular stress.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits COX and LOX |
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 12 | Mitochondrial dysfunction |
| HeLa (Cervical Cancer) | 10 | ROS generation |
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
-
Case Study on Anticancer Activity :
A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased markers of apoptosis such as caspase-3 activation. -
Case Study on Antimicrobial Efficacy :
In another study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed an inhibition zone diameter greater than 20 mm at a concentration of 100 µg/mL, indicating potent antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
